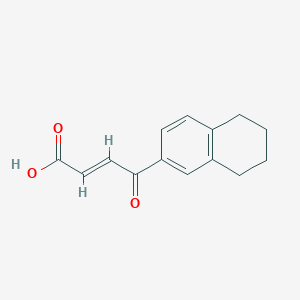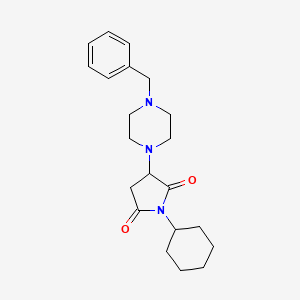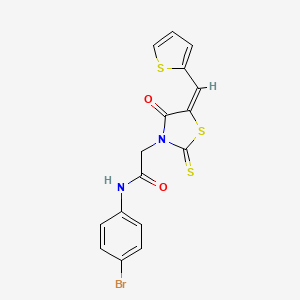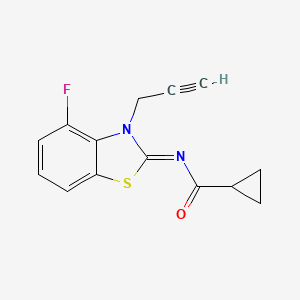
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid, also known as 4-THN-6-oxobut-2-enoic acid, is an organic compound found in plants, and is a natural product of the shikimic acid pathway. It is an important intermediate in the production of many compounds, and is used in the synthesis of pharmaceuticals, fragrances, and other compounds. 4-THN-6-oxobut-2-enoic acid is also known to have potential therapeutic value, and has been studied for its ability to modulate various biological activities.
Wissenschaftliche Forschungsanwendungen
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid has been studied for its potential therapeutic value in the treatment of various diseases, including cancer, diabetes, and heart disease. It has been found to possess anti-inflammatory and antioxidant properties, and has been studied for its ability to modulate cell growth, cell death, and gene expression. Additionally, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid has been studied for its ability to modulate the immune system and its potential to act as an anti-viral agent.
Wirkmechanismus
The mechanism of action of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and proteins, including cyclooxygenase-2, lipoxygenase, and nuclear factor-kappa B. Additionally, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to modulate cell growth, cell death, and gene expression. Additionally, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and can be obtained in large quantities. Additionally, it is relatively inexpensive and can be stored for extended periods of time without degradation. However, there are some limitations to using (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid in laboratory experiments. It is a relatively unstable compound, and its activity can be affected by changes in pH, temperature, and light. Additionally, it is not soluble in water, and therefore must be dissolved in an organic solvent before use.
Zukünftige Richtungen
The potential therapeutic applications of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid are still being explored. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential to act as an anti-viral agent. Additionally, further studies should be conducted to investigate the potential of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid to modulate the activity of various enzymes and proteins. Finally, further research should be conducted to explore the potential of this compound to be used in the synthesis of pharmaceuticals, fragrances, and other compounds.
Synthesemethoden
The synthesis of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acidut-2-enoic acid is accomplished through several methods. One method involves the reaction of 4-hydroxy-2-naphthoic acid with ethyl bromide in the presence of a base in an aqueous medium. This reaction is followed by hydrolysis of the resulting ester, and finally, oxidation of the intermediate with an oxidizing agent such as sodium hypochlorite. Other methods of synthesis involve the use of catalysts and reagents such as palladium chloride, sodium hydride, and metal oxides.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZCWSRBFNFDG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)



![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)
![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)
![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)